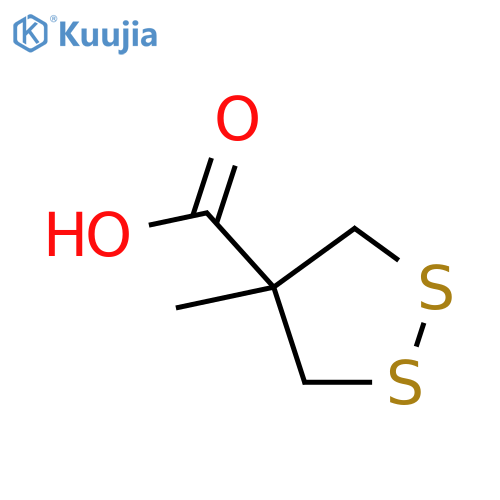Cas no 208243-72-5 (1,2-Dithiolane-4-carboxylicacid, 4-methyl-)

208243-72-5 structure
商品名:1,2-Dithiolane-4-carboxylicacid, 4-methyl-
CAS番号:208243-72-5
MF:C5H8O2S2
メガワット:164.245819091797
MDL:MFCD11042354
CID:252932
PubChem ID:20069311
1,2-Dithiolane-4-carboxylicacid, 4-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,2-Dithiolane-4-carboxylicacid, 4-methyl-
- 4-methyldithiolane-4-carboxylic acid
- 1,2-Dithiolane-4-carboxylic acid,4-methyl
- 1,2-dithiolane-4-methyl-4-carboxylic acid
- 4-methyl-1,2-dithiolane-4-carboxylic acid
- 1,2-Dithiolane-4-carboxylic acid,4-methyl-
- 208243-72-5
- AKOS006307314
- CDYNUBURGFMPLE-UHFFFAOYSA-N
- SCHEMBL1982906
- 4-methyl-1,2-dithiolane-4-carboxylicacid
- 1,2-Dithiolane-4-carboxylic acid, 4-methyl-
- DTXSID70602095
-
- MDL: MFCD11042354
- インチ: InChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7)
- InChIKey: CDYNUBURGFMPLE-UHFFFAOYSA-N
- ほほえんだ: CC1(CSSC1)C(=O)O
計算された属性
- せいみつぶんしりょう: 163.99700
- どういたいしつりょう: 163.99657184g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.387
- ふってん: 305.7°C at 760 mmHg
- フラッシュポイント: 138.7°C
- 屈折率: 1.607
- PSA: 87.90000
- LogP: 1.47230
1,2-Dithiolane-4-carboxylicacid, 4-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A855105-50mg |
4-Methyl-1,2-dithiolane-4-carboxylic acid |
208243-72-5 | 97% | 50mg |
$22.0 | 2024-07-28 | |
| 1PlusChem | 1P002K1E-50mg |
1,2-Dithiolane-4-carboxylicacid, 4-methyl- |
208243-72-5 | 97% | 50mg |
$20.00 | 2023-12-19 | |
| Crysdot LLC | CD11167621-1g |
4-Methyl-1,2-dithiolane-4-carboxylic acid |
208243-72-5 | 97% | 1g |
$450 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194233A-50mg |
1,2-Dithiolane-4-carboxylicacid, 4-methyl- |
208243-72-5 | 0.97 | 50mg |
¥216.0 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1004423-1g |
4-methyldithiolane-4-carboxylic acid |
208243-72-5 | 95% | 1g |
$500 | 2025-02-25 | |
| Chemenu | CM514419-1g |
4-Methyl-1,2-dithiolane-4-carboxylic acid |
208243-72-5 | 97% | 1g |
$320 | 2022-06-12 | |
| eNovation Chemicals LLC | Y1004423-1g |
4-methyldithiolane-4-carboxylic acid |
208243-72-5 | 95% | 1g |
$500 | 2024-07-24 | |
| A2B Chem LLC | AB18482-50mg |
4-Methyl-1,2-dithiolane-4-carboxylic acid |
208243-72-5 | 97% | 50mg |
$16.00 | 2024-01-01 | |
| Ambeed | A855105-1g |
4-Methyl-1,2-dithiolane-4-carboxylic acid |
208243-72-5 | 97% | 1g |
$697.0 | 2025-02-21 | |
| Ambeed | A855105-250mg |
4-Methyl-1,2-dithiolane-4-carboxylic acid |
208243-72-5 | 97% | 250mg |
$278.0 | 2025-02-21 |
1,2-Dithiolane-4-carboxylicacid, 4-methyl- 関連文献
-
Hansen Yu,Yanan Wang,Haiyang Yang,Kang Peng,Xingyuan Zhang J. Mater. Chem. B 2017 5 4121
208243-72-5 (1,2-Dithiolane-4-carboxylicacid, 4-methyl-) 関連製品
- 65134-74-9(3,3'-Disulfanediylbis(2S)-2-methylpropanoic Acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
